Cas no 1805993-45-6 (5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde)
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde
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- Inchi: 1S/C8H8F2N2O2/c9-8(10)6-7(14)5(3-13)4(1-11)2-12-6/h2-3,8,14H,1,11H2
- InChI Key: YQQAQZKAXRZTPL-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C=O)C(=CN=1)CN)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 204
- XLogP3: 0
- Topological Polar Surface Area: 76.2
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029027892-250mg |
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde |
1805993-45-6 | 95% | 250mg |
$999.60 | 2022-04-01 | |
| Alichem | A029027892-500mg |
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde |
1805993-45-6 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
| Alichem | A029027892-1g |
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde |
1805993-45-6 | 95% | 1g |
$2,750.25 | 2022-04-01 |
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde
Introduction to 5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde (CAS No. 1805993-45-6)
5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde, identified by its CAS number 1805993-45-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine derivative class, a family of heterocyclic aromatic compounds known for their diverse biological activities and applications in drug development. The unique structural features of this molecule, including the presence of an aminomethyl group, a difluoromethyl substituent, and a hydroxy functionality, contribute to its potential as a versatile intermediate in synthetic chemistry and as a lead compound for further pharmacological exploration.
The aminomethyl side chain at the 5-position of the pyridine ring introduces a nucleophilic site that can participate in various chemical reactions, such as condensation, alkylation, or coupling reactions, making it a valuable building block for constructing more complex molecular architectures. The difluoromethyl group, located at the 2-position, is known to enhance metabolic stability and binding affinity in drug molecules, a property that has been widely exploited in the design of modern pharmaceuticals. Additionally, the hydroxy group at the 3-position provides another reactive site that can be modified or utilized to link other functional groups, further expanding the synthetic possibilities.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that modifications at specific positions within the pyridine ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. The presence of both an aminomethyl and a difluoromethyl group in 5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde suggests that it may exhibit multiple biological activities simultaneously. This dual functionality has been observed in other successful drug candidates, where such structural motifs contribute to enhanced efficacy and reduced side effects.
In particular, the aldehyde group at the 4-position of this compound serves as a critical handle for further derivatization. Aldehydes are well-known for their ability to undergo condensation reactions with various nucleophiles, including amines and hydrazines, to form Schiff bases or hydrazones. These derivatives have been extensively studied for their potential antimicrobial, anti-inflammatory, and anticancer properties. The combination of these features makes 5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde a promising candidate for further investigation in drug discovery programs.
Current research in the field of medicinal chemistry is increasingly focused on developing small molecules that can modulate biological pathways with high specificity and selectivity. The structural complexity of 5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde aligns well with this trend. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the binding affinity and potential interactions of this compound with biological targets such as enzymes and receptors. Such studies are essential for identifying novel therapeutic agents and optimizing existing ones.
The synthesis of 5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include functional group interconversions, protection-deprotection strategies, and regioselective modifications. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or organometallic chemistry techniques, may be employed to construct the desired molecular framework efficiently. The challenge lies in achieving regioselectivity and minimizing side reactions during these processes.
One notable application of this compound is its use as an intermediate in the synthesis of biologically active molecules. For example, it has been explored as a precursor for developing kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The ability to introduce diverse functional groups into its structure allows chemists to tailor its properties for specific biological targets. Furthermore, its incorporation into peptidomimetics or small-molecule libraries has shown promise in generating novel compounds with improved pharmacological profiles.
The chemical properties of 5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde also make it suitable for use in material science applications beyond pharmaceuticals. For instance, its ability to form coordination complexes with metal ions could be exploited in catalysis or as components of functional materials. Additionally, its fluorescence properties might be harnessed in bioimaging techniques or as probes for studying biological processes at the molecular level.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde will remain integral to drug discovery efforts. The combination of structural versatility and functional diversity positions this molecule as a valuable asset in both academic research and industrial development programs. Future studies may focus on exploring its potential applications in treating neurological disorders or infectious diseases where small-molecule modulators are needed.
In conclusion,5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde (CAS No. 1805993-45-6) represents an exciting opportunity for researchers seeking innovative solutions in medicinal chemistry. Its unique structural features offer multiple avenues for synthetic modification and biological evaluation, making it a compelling candidate for further investigation into new therapeutic agents or advanced material applications.
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